Paniculoside I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

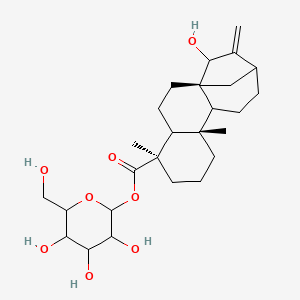

C26H40O8 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C26H40O8/c1-13-14-5-6-17-24(2)8-4-9-25(3,16(24)7-10-26(17,11-14)21(13)31)23(32)34-22-20(30)19(29)18(28)15(12-27)33-22/h14-22,27-31H,1,4-12H2,2-3H3/t14?,15?,16?,17?,18?,19?,20?,21?,22?,24-,25-,26-/m1/s1 |

InChI Key |

RSQGPCRWQCUQBR-VWHRWSNOSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@](C1CC[C@]34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Picroside I in Picrorhiza kurroa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Picroside I, a valuable iridoid glycoside primarily found in the medicinal plant Picrorhiza kurroa. Given the recurring scientific literature focused on "Picroside I" and the lack of information on "Paniculoside I," this document proceeds under the strong assumption that the intended topic is Picroside I. This guide details the enzymatic steps, precursor molecules, and key regulatory points in the synthesis of this pharmacologically significant compound. It also includes quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

Introduction to Picroside I

Picroside I is a monoterpenoid iridoid glycoside that, along with Picroside II, constitutes the major bioactive components of Picrorhiza kurroa, a perennial herb native to the Himalayan region. These compounds are renowned for their hepatoprotective, anti-inflammatory, antioxidant, and immunomodulatory properties, making them subjects of intense research for therapeutic applications. The biosynthesis of Picroside I is a complex process, involving the convergence of several major metabolic pathways within the plant.

The Biosynthetic Pathway of Picroside I

The formation of Picroside I is a multi-step process that integrates four major pathways: the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways, the Iridoid pathway, and the Phenylpropanoid pathway.[1][2] The MEP pathway is considered the primary contributor to the iridoid backbone of Picroside I.[2][3]

The overall synthesis can be conceptualized in two main parts:

-

Formation of the Iridoid Moiety (Catalpol): This begins with the synthesis of the C10 monoterpene precursor, geranyl pyrophosphate (GPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are supplied by both the MVA and MEP pathways. GPP then enters the iridoid pathway to be converted into catalpol (B1668604).

-

Synthesis of the Cinnamoyl Moiety and Final Esterification: The phenylpropanoid pathway produces cinnamic acid, which is then esterified to the catalpol backbone to form Picroside I.[1]

Key Enzymes and Genes in the Picroside I Biosynthesis

The following table summarizes the key enzymes involved in the biosynthesis of Picroside I and their corresponding genes that have been identified and studied in Picrorhiza kurroa.

| Pathway | Enzyme | Gene Symbol | Function |

| MEP Pathway | 1-deoxy-D-xylulose-5-phosphate synthase | DXPS | Catalyzes the first committed step of the MEP pathway. |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Converts DXP to MEP. | |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | ISPD | Involved in the conversion of MEP to CDP-ME. | |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | ISPE | Phosphorylates CDP-ME. | |

| MVA Pathway | 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | A key regulatory enzyme in the MVA pathway. |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate. | |

| Iridoid Pathway | Geraniol (B1671447) synthase | GS | Synthesizes geraniol from GPP. |

| Geraniol-10-hydroxylase | G10H | Hydroxylates geraniol. | |

| Phenylpropanoid Pathway | Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid. |

| 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase | DAHPS | An early enzyme in the shikimate pathway leading to phenylalanine. | |

| Final Step | Anthocyanin acyltransferase (predicted) | ACT | Predicted to catalyze the final esterification of catalpol with cinnamic acid. |

Quantitative Data on Picroside I Biosynthesis

The concentration of Picroside I varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables provide a summary of quantitative data from various studies.

Table 1: Picroside I and II Content in Different Tissues of Picrorhiza kurroa

| Plant Part | Picroside I Content (% dry weight) | Picroside II Content (% dry weight) | Reference |

| Roots/Rhizomes | 0.54 - 2.43 | 4.72 - 8.62 | |

| Leaves | 1.42 - 4.42 | 1.93 - 7.03 | |

| Natural Populations (unspecified parts) | 0.01 - 4.15 | 0.01 - 3.18 |

Table 2: Picroside I and II Content in In Vitro Cultures of Picrorhiza kurroa

| Culture Condition | Picroside I Content (mg/g dry weight) | Picroside II Content (mg/g dry weight) | Reference |

| 16-week-old callus culture | 16.37 ± 0.0007 | 6.34 ± 0.0012 | |

| Leaf-derived callus (dark, 15°C) | 1.63 (µg/mg) | - | |

| Leaf-derived callus (light, 15°C) | - | 0.58 (µg/mg) |

Table 3: Gene Expression Fold Change in High vs. Low Picroside I Producing Genotypes at 15°C

| Gene | Pathway | Fold Change | Reference |

| MECPS | MEP | ~9-20 | |

| DXPS | MEP | ~9-20 | |

| ISPD | MEP | ~9-20 | |

| ISPE | MEP | ~9-20 | |

| HMGS | MVA | ~5-11 | |

| PMK | MVA | ~5-11 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of Picroside I biosynthesis.

Quantification of Picroside I by High-Performance Liquid Chromatography (HPLC)

This protocol is a synthesized representation of methods described in the literature.

Objective: To quantify the amount of Picroside I in plant material.

Materials:

-

Dried plant material (leaves, roots, callus)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

Picroside I standard

-

C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Grind the dried plant material into a fine powder.

-

Accurately weigh about 100 mg of the powdered sample into a centrifuge tube.

-

Add 10 mL of methanol and vortex thoroughly.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of Picroside I standard in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a range of standard concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

-

-

HPLC Analysis:

-

Mobile Phase A: 0.05% TFA in water

-

Mobile Phase B: Acetonitrile:Methanol (1:1)

-

Gradient: A typical gradient could be starting with 70% A and 30% B, then ramping to a higher concentration of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 270 nm

-

Column Temperature: 30°C

-

-

Data Analysis:

-

Identify the Picroside I peak in the sample chromatogram by comparing the retention time with the standard.

-

Construct a standard curve by plotting the peak area versus the concentration of the standards.

-

Quantify the amount of Picroside I in the sample by interpolating its peak area on the standard curve.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is a generalized procedure based on descriptions in the literature.

Objective: To measure the relative expression levels of genes involved in the Picroside I biosynthetic pathway.

Materials:

-

Plant tissue (frozen in liquid nitrogen)

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (forward and reverse) for target and reference genes

-

qRT-PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissue using a commercial kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to that of a reference gene (e.g., actin or ubiquitin).

-

Visualizations of the Picroside I Biosynthetic Pathway and Experimental Workflow

Biosynthetic Pathway of Picroside I

Caption: Overview of the Picroside I biosynthetic pathway in Picrorhiza kurroa.

Experimental Workflow for Picroside I Analysis

Caption: Workflow for quantitative and gene expression analysis of Picroside I.

Conclusion

The biosynthesis of Picroside I in Picrorhiza kurroa is a complex and tightly regulated process that offers multiple points for potential metabolic engineering to enhance its production. This guide provides a foundational understanding of the pathway, key enzymes, and relevant experimental procedures. Further research into the functional characterization of all enzymes and the elucidation of the regulatory networks governing this pathway will be crucial for the sustainable production of this important medicinal compound.

References

- 1. researchgate.net [researchgate.net]

- 2. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth | PLOS One [journals.plos.org]

Physical and chemical properties of Paniculoside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I is a diterpenoid glycoside isolated from the leaves of Stevia rebaudiana, a plant renowned for its natural, non-caloric sweeteners. As a member of the kaurene-type diterpenoids, this compound possesses a complex chemical structure that has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, standardized experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is a white, crystalline powder. Its core structure is an ent-kaurane diterpenoid linked to a glycosidic moiety. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₀O₈ | [1][2] |

| Molecular Weight | 480.59 g/mol | [1][2] |

| CAS Number | 60129-63-7 | [3] |

| Appearance | White crystalline powder | Inferred from related compounds |

| Melting Point | Not available | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. Practically insoluble in water and petroleum ether. |

Experimental Protocols

Isolation and Purification of this compound from Stevia rebaudiana

The following is a generalized protocol for the isolation and purification of this compound, adapted from established methods for steviol (B1681142) glycosides.

-

Extraction:

-

Dried and powdered leaves of Stevia rebaudiana are subjected to extraction with hot water or a methanol-water mixture.

-

The crude extract is then filtered to remove solid plant material.

-

-

Purification:

-

The aqueous extract is partitioned with a non-polar solvent (e.g., hexane) to remove pigments and lipids.

-

The aqueous layer is then passed through a macroporous adsorption resin column.

-

The column is washed with water to remove impurities, and the glycosides are subsequently eluted with an ethanol-water mixture.

-

-

High-Performance Liquid Chromatography (HPLC) Separation:

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the proton environment in the molecule. For ent-kaurane diterpenoids, characteristic signals include methyl singlets, olefinic protons, and protons of the glycosidic unit.[9][10][11][12]

-

¹³C-NMR: Determines the number and type of carbon atoms. The spectrum of this compound would show signals corresponding to the diterpenoid skeleton and the sugar moiety.[9][10][12][13]

Infrared (IR) Spectroscopy:

-

FT-IR spectroscopy is used to identify functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad), C-H stretching (alkane and alkene), a carbonyl group (C=O) from the carboxylic acid ester, and C-O stretching from the glycosidic linkage.[14][15][16][17][18]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

-

Tandem MS (MS/MS) provides information on the structure through fragmentation patterns, which typically involve the cleavage of the glycosidic bond and fragmentation of the diterpenoid backbone.[19][20]

Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, extracts from Stevia rebaudiana and related diterpenoid glycosides have demonstrated various pharmacological effects, notably anti-inflammatory properties.[21][22][23][24] It is plausible that this compound contributes to these activities. The potential anti-inflammatory mechanisms may involve the modulation of key signaling pathways.

Potential Anti-Inflammatory Signaling Pathways

Many natural products exert their anti-inflammatory effects by targeting pro-inflammatory signaling cascades.[25][26][27][28] Based on the activities of structurally similar compounds, this compound may modulate the following pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Natural compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. Extracts from Stevia have been shown to inhibit NF-κB mediated gene expression.[21]

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is another crucial pathway in the inflammatory response. Diterpenoids have been shown to inhibit the phosphorylation of key proteins in this pathway, such as p38.[28]

Conclusion

This compound is a diterpenoid glycoside from Stevia rebaudiana with potential for further scientific investigation. This guide provides a foundational understanding of its physicochemical properties and outlines standardized methodologies for its study. While specific biological data for this compound is still emerging, the known anti-inflammatory activities of related compounds suggest that it may be a valuable candidate for drug discovery and development. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 60129-63-7 | ScreenLib [screenlib.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. akjournals.com [akjournals.com]

- 5. HPLC Scale-Up for Steviol Glycosides Purification [knauer.net]

- 6. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]

- 9. Complete 13C NMR assignments for ent-kaurane diterpenoids from Sideritis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 13. par.nsf.gov [par.nsf.gov]

- 14. researchgate.net [researchgate.net]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. IR _2007 [uanlch.vscht.cz]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry [mdpi.com]

- 20. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. research.monash.edu [research.monash.edu]

- 24. Stevia Polyphenols, Their Antimicrobial and Anti-Inflammatory Properties, and Inhibitory Effect on Digestive Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Diterpenes: Nature’s Hidden Gems of Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

Paniculoside I: A Comprehensive Technical Review of its Bioactivities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside I, more commonly known in scientific literature as Picroside I, is a prominent iridoid glycoside primarily isolated from the roots and rhizomes of Picrorhiza kurroa, a perennial herb found in the Himalayan region. Historically used in traditional medicine, particularly in Ayurveda, for the treatment of liver ailments and inflammation, Picroside I has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the existing literature on Picroside I, focusing on its biological effects, underlying mechanisms of action, and relevant experimental data.

Chemical Structure and Properties

Picroside I is characterized by a complex chemical structure, an iridoid glycoside, which contributes to its biological activity.

Chemical Formula: C₂₄H₂₈O₁₁[1][2] Molecular Weight: 492.48 g/mol [1] Synonyms: this compound, 6'-O-trans-cinnamoylcatalpol[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Picroside I across various studies, including its cytotoxic effects on cancer cell lines and yields from different extraction methods.

Table 1: In Vitro Cytotoxicity of Picroside I

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 95.3 | [4] |

| COLO 205 | Human Colon Carcinoma | Not explicitly stated in µM, but cytotoxic effects were observed at concentrations from 10-100 µg/ml. | |

| Hep G2 | Human Hepatocellular Carcinoma | Not explicitly stated in µM, but cytotoxic effects were observed at concentrations from 10-100 µg/ml. |

Table 2: Extraction Yield of Picroside I from Picrorhiza kurroa

| Extraction Method | Solvent | Yield of Picroside I (%) | Reference |

| Sonication Assisted Extraction (36 minutes) | Methanol | 6.825 | |

| Soxhlet Extraction (12 hours) | Methanol | 5.937 | |

| Reflux Extraction (6 hours) | Methanol | 5.991 | |

| Supercritical CO₂ Assisted Extraction | Methanol (10% v/v co-solvent) | 3.25 (mg/g) |

Biological Activities and Mechanisms of Action

Picroside I has demonstrated a wide spectrum of biological activities, positioning it as a promising candidate for drug development.

Anticancer Activity

Picroside I exhibits significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Studies have shown that it can arrest the cell cycle in the G0/G1 phase and decrease the mitochondrial membrane potential, leading to programmed cell death.

Anti-inflammatory Effects

The anti-inflammatory activity of Picroside I is well-documented. It has been shown to significantly reduce inflammation and down-regulate the expression of pro-inflammatory markers such as pSTAT6 and GATA3. This is primarily achieved through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Hepatoprotective Effects

Traditionally used for liver disorders, the hepatoprotective effects of Picroside I are supported by modern scientific evidence. It has been shown to protect liver cells from damage by modulating sphingolipid metabolism, primary bile acid biosynthesis, and the peroxisome proliferator-activated receptor (PPAR) signaling pathway.

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of Picroside I. It has been shown to protect neuronal cells from oxidative stress-induced damage and may have therapeutic applications in neurodegenerative diseases.

Signaling Pathways Modulated by Picroside I

The multifaceted biological activities of Picroside I can be attributed to its ability to modulate several key signaling pathways.

Figure 1: Proposed PPAR Signaling Pathway Activation by Picroside I.

Figure 2: Inhibition of NF-κB Signaling Pathway by Picroside I.

Figure 3: Induction of Apoptosis by Picroside I.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments involving Picroside I.

Extraction and Purification of Picroside I from Picrorhiza kurroa

This workflow outlines the general steps for the extraction and purification of Picroside I.

Figure 4: General Workflow for Extraction and Purification of Picroside I.

Detailed Protocol for Preparative RP-HPLC:

-

Column: Water Spherisorb S10 ODS2 (20 mm × 250 mm) Semiprep Column.

-

Mobile Phase: A binary gradient of water (A) and acetonitrile (B52724) (B).

-

Gradient Program: 0-15 min, 15% B; 15-17 min, 15-22% B; 17-30 min, 22% B; 30-35 min, 22-15% B; 35-40 min, 15% B.

-

Flow Rate: 20 mL/min.

-

Detection: Photodiode Array (PDA) and Evaporative Light Scattering (ELSD) detectors.

-

Fraction Collection: Fractions corresponding to the Picroside I peak are collected.

-

Post-collection Processing: Collected fractions are evaporated under reduced pressure, frozen, and lyophilized to obtain purified Picroside I.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Picroside I stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.

-

Treatment: Treat cells with various concentrations of Picroside I (typically ranging from 0 to 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of Picroside I concentration.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a simple and widely used method to screen for anti-inflammatory activity.

Materials:

-

Egg albumin (from fresh hen's egg)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Picroside I stock solution

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of Picroside I. A control group should be prepared with distilled water instead of the test sample.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Conclusion and Future Perspectives

This compound (Picroside I) has emerged as a natural compound with significant therapeutic potential, supported by a growing body of scientific evidence. Its well-characterized anticancer, anti-inflammatory, hepatoprotective, and neuroprotective activities, coupled with its ability to modulate key signaling pathways, make it a compelling candidate for further drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon, enabling further exploration of its mechanisms of action and a more profound understanding of its clinical applications. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the development of optimized delivery systems to translate the promising preclinical findings of Picroside I into tangible therapeutic benefits.

References

Paniculoside I: A Technical Overview of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activities of Paniculoside I is limited. This document provides an in-depth overview of the known biological activities of closely related saponins (B1172615) (gypenosides) isolated from Gynostemma pentaphyllum, the plant source of this compound. The presented data and pathways are based on studies of these related compounds and may not be directly attributable to this compound itself. Further specific research on this compound is required to confirm its pharmacological profile.

Introduction

This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Gynostemma pentaphyllum (Thunb.) Makino, commonly known as Jiaogulan.[1] This plant has a long history of use in traditional Asian medicine for various ailments, including inflammation, cancer, and age-related diseases.[1][2] The primary bioactive constituents of Gynostemma pentaphyllum are a diverse group of saponins collectively known as gypenosides. These compounds share structural similarities with the ginsenosides (B1230088) found in Panax ginseng, suggesting a potential for similar pharmacological activities. This technical guide summarizes the known biological activities of gypenosides from Gynostemma pentaphyllum, with a focus on their anti-inflammatory, anticancer, and neuroprotective potential, providing a foundational understanding for research and development efforts related to this compound.

Anti-inflammatory Activity

Saponins from Gynostemma pentaphyllum have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. The primary mechanism underlying this activity appears to be the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

A study on a heat-processed extract of Gynostemma pentaphyllum and its components, damulin A and damulin B, showed potent anti-inflammatory effects. These compounds significantly suppressed the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Furthermore, oral administration of the extract suppressed carrageenan-induced paw edema in rats, a classic model of acute inflammation. The study concluded that these anti-inflammatory effects are mediated through the suppression of both the NF-κB and MAPK signaling pathways.

Another study investigating the effects of Gynostemma pentaphyllum in a mouse model of LPS-induced acute peripheral inflammation found that treatment with the plant extract led to a reduction in the inflammatory cytokines IL-1β and IL-6. It has also been reported that total saponins from Gynostemma pentaphyllum can inhibit the activation of NF-κB p65 through the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Activity of Gypenosides

| Compound/Extract | Model | Endpoint | Result | Reference |

| Heat-processed G. pentaphyllum extract (Actiponin®) | Carrageenan-induced rat paw edema | Paw edema suppression | Dose-dependent suppression at 30, 50, 100, and 200 mg/kg (oral administration) | |

| Gypenoside A | Ovalbumin-induced murine asthma model | Reduction of inflammatory gene expression | Significantly reduced TNF, IL6, and COX2 expression in the lungs | |

| Gypenosides (in general) | Ischemia/reperfusion-induced hepatic injury in mice | Anti-inflammatory and anti-oxidant | Therapeutic effect observed |

Signaling Pathways in Anti-inflammatory Action

The NF-κB and MAPK signaling cascades are central to the inflammatory response. Gypenosides appear to exert their anti-inflammatory effects by inhibiting key steps in these pathways.

The NF-κB pathway is a crucial regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Gypenosides have been shown to inhibit this process.

The MAPK pathway is another critical signaling route that regulates inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, which are activated by various extracellular stimuli. Activated MAPKs can lead to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory genes. Studies suggest that gypenosides can suppress the phosphorylation of these MAPK proteins.

Anticancer Activity

Extracts and isolated gypenosides from Gynostemma pentaphyllum have demonstrated cytotoxic effects against various cancer cell lines. The anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death) and cell cycle arrest.

One study reported that several dammarane-type saponins from Gynostemma pentaphyllum exhibited antiproliferative effects against human lung cancer (A549) and hepatoma (HepG2) cell lines. Another study on the antiproliferative effect of flavonoid and saponin fractions from Gynostemma pentaphyllum on hepatoma Hep3B cells showed that both fractions were effective, causing cell cycle arrest at the G0/G1 phase in a dose-dependent manner.

Quantitative Data on Anticancer Activity of Gypenosides

| Compound/Extract | Cell Line | Activity | IC50/Result | Reference |

| Saponin Fraction from G. pentaphyllum | Hep3B (Hepatoma) | Antiproliferation | More effective than ginsenoside Rb(3) standard | |

| Dammarane-type saponins (compounds 2, 5, 6, 7, 11, 12, 13, and 15) | A549 (Lung Cancer), HepG2 (Hepatoma) | Antiproliferative | Exhibited the greatest effects among tested compounds | |

| Gypenoside LI | Breast Cancer Cells | Apoptosis Induction | Upregulation of Bax and downregulation of PARP-1/Bcl-2 | |

| Gypenoside I | Breast Cancer Cells | Proliferation Inhibition | Suppression of AKT/GSK3β/β-catenin signaling pathway | |

| Gypenoside L and LI | Renal Cancer Cells | Inhibition of Cell Viability and Apoptosis Induction | Activation of the PI3K/Akt/mTOR pathway |

Experimental Protocols

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the test compound for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Neuroprotective Effects

Gynostemma pentaphyllum has been traditionally used for its neuroprotective and anti-dementia properties. Modern research is beginning to validate these uses, with studies indicating that gypenosides can protect neurons from various insults.

The neuroprotective effects of gypenosides are thought to be mediated through multiple mechanisms, including their antioxidant and anti-inflammatory properties, as well as their ability to modulate neurotransmitter systems. For instance, gypenosides have been shown to have anti-Parkinson's disease effects in animal models.

Potential Mechanisms of Neuroprotection

Based on the activities of related natural compounds, the neuroprotective effects of this compound could involve:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that can damage neurons.

-

Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokine production in the brain, which is implicated in neurodegenerative diseases.

-

Modulation of Apoptotic Pathways: Inhibition of neuronal apoptosis induced by various stressors.

Conclusion and Future Directions

The available scientific evidence strongly suggests that saponins from Gynostemma pentaphyllum, the class of compounds to which this compound belongs, possess significant anti-inflammatory, anticancer, and neuroprotective properties. The modulation of the NF-κB and MAPK signaling pathways appears to be a key mechanism underlying their anti-inflammatory effects. Their anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. While direct evidence for the neuroprotective mechanisms of this compound is lacking, the activities of related gypenosides point towards antioxidant and anti-inflammatory actions within the central nervous system.

For researchers, scientists, and drug development professionals, this compound represents a promising lead compound. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

-

Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In vitro and in vivo studies to specifically determine the anti-inflammatory, anticancer, and neuroprotective activities of this compound, including the determination of IC50 and EC50 values.

-

Elucidation of the precise molecular mechanisms of action of this compound, including its effects on the NF-κB, MAPK, and other relevant signaling pathways.

-

Pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel, natural product-based therapies for a range of debilitating diseases.

References

Preliminary Mechanistic Insights into Paniculoside I: A Review of Available Research

Researchers, scientists, and drug development professionals are advised that preliminary searches for the mechanism of action of "Paniculoside I" have not yielded specific scientific data or publications directly pertaining to this molecule. Therefore, a detailed technical guide on its core mechanism of action cannot be compiled at this time.

While the initial investigation sought to provide an in-depth analysis of this compound's signaling pathways, quantitative data, and experimental protocols, the absence of direct research on this specific compound in available scientific literature prevents a comprehensive report.

To offer a broader context relevant to the potential field of study for a novel natural compound, this document will outline the common mechanisms of action and signaling pathways frequently implicated in the therapeutic effects of other structurally related natural products, such as saponins (B1172615) and other glycosides, which often exhibit anti-inflammatory, neuroprotective, and anti-cancer properties.

Common Signaling Pathways Investigated for Natural Compounds

Research into the mechanisms of action of natural products often focuses on key signaling cascades that regulate cellular processes like inflammation, apoptosis, and oxidative stress. Understanding these pathways is crucial for elucidating the therapeutic potential of new molecular entities.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Many natural compounds exert their anti-inflammatory effects by inhibiting key kinases in this pathway, thereby preventing NF-κB activation.

Caption: Simplified NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are critical mediators of cellular responses to a wide array of stimuli, including stress, growth factors, and inflammatory cytokines. These pathways are often implicated in both cell survival and apoptosis. The activation of MAPKs involves a three-tiered kinase cascade. Natural products can modulate these pathways at various levels, influencing downstream cellular outcomes.

Caption: General overview of the MAPK signaling cascade.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism. Upon activation by growth factors, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. The modulation of this pathway is a common mechanism for the pro-survival and anti-cancer effects of many natural compounds.

Caption: The PI3K/Akt cell survival pathway.

Hypothetical Experimental Workflow for a Novel Compound

Should research on this compound become available, a typical preliminary investigation into its mechanism of action would likely follow a workflow similar to the one outlined below.

Caption: A standard experimental workflow for mechanistic studies.

Concluding Remarks

While a specific analysis of this compound is not currently possible, the frameworks provided above offer a foundational understanding of the methodologies and key areas of investigation that are paramount in the field of natural product drug discovery. Researchers are encouraged to monitor scientific databases for any future publications on this compound. As new data emerges, a comprehensive technical guide can be developed to elucidate its specific mechanism of action.

Unveiling the Therapeutic Promise of Picroside I: A Technical Guide to its Molecular Targets

A Note on Nomenclature: This document focuses on the therapeutic potential of Picroside I . Initial inquiries for "Paniculoside I" did not yield relevant scientific data, suggesting a possible typographical error. Given the phonetic similarity and the availability of substantial research, this guide will delve into the multifaceted pharmacological activities of Picroside I.

For the Attention of Researchers, Scientists, and Drug Development Professionals: This technical guide provides a comprehensive overview of the potential therapeutic targets of Picroside I, an iridoid glycoside with significant anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective properties. The information presented herein is curated from preclinical studies to facilitate further research and development of Picroside I as a potential therapeutic agent.

Core Therapeutic Areas and Molecular Mechanisms

Picroside I has demonstrated efficacy in a range of preclinical models, pointing towards its potential application in several therapeutic areas. Its mechanisms of action are multifaceted, primarily revolving around the modulation of key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.

Anti-Cancer Activity

Picroside I exhibits significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in triple-negative breast cancer (TNBC). Its anti-cancer activity is mediated through the inhibition of cell growth, induction of apoptosis, and cell cycle arrest.

Key Molecular Events:

-

Induction of Apoptosis: Picroside I treatment leads to a significant increase in the early apoptotic phase in MDA-MB-231 cells. This is accompanied by a decrease in mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.[1]

-

Cell Cycle Arrest: The compound effectively arrests cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.[1]

-

Inhibition of Invasion: Wound healing and cell survival assays have demonstrated the ability of Picroside I to inhibit the invasion capacity of cancer cells.[1]

Anti-Inflammatory and Immunomodulatory Effects

Picroside I has shown promise in the management of inflammatory conditions such as asthma. Its anti-inflammatory action is attributed to the downregulation of key signaling molecules and the modulation of the immune response.

Key Molecular Events:

-

Modulation of STAT6 and GATA3: Picroside I downregulates the expression of phosphorylated STAT6 (pSTAT6) and GATA3, which are critical transcription factors in the Th2 inflammatory response.[2]

-

Th1/Th2 Balance: By downregulating Th2 responses, Picroside I helps to restore the balance between Th1 and Th2 immune responses, which is often dysregulated in allergic and inflammatory diseases.[2]

Hepatoprotective Effects

Traditionally used for liver ailments, Picroside I has demonstrated significant hepatoprotective effects in preclinical models of liver fibrosis. Its mechanism of action involves the regulation of metabolic pathways and the reduction of fibrotic markers.

Key Molecular Events:

-

Modulation of PPAR Signaling: Picroside I is involved in the regulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and inflammation in the liver.[3]

-

Regulation of Sphingolipid and Bile Acid Metabolism: The compound has been shown to alter metabolomic profiles related to sphingolipid metabolism and primary bile acid biosynthesis, which are implicated in the pathogenesis of liver fibrosis.[3]

-

Reduction of Liver Injury Markers: Treatment with Picroside I leads to a decrease in serum levels of key liver injury and fibrosis markers, including alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), collagen type IV (CIV), and hyaluronic acid (HA).[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on Picroside I.

| Assay | Cell Line/Model | Parameter | Value | Reference |

| Cell Viability | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50 | 95.3 µM | [1] |

| Apoptosis Induction | MDA-MB-231 | Increase in Early Apoptotic Phase (at 100 µM) | 20% (p < 0.05) | [1] |

| Mitochondrial Membrane Potential | MDA-MB-231 | Decrease | 2-2.5-fold (p < 0.05) | [1] |

| Cell Cycle Arrest (G0/G1 phase) | MDA-MB-231 | Increase in Cell Population | 70-80% (p < 0.05) | [1] |

| In Vivo Study | Animal Model | Dosage | Effect | Reference |

| Anti-Asthmatic Activity | Murine Model of Asthma | 20 mg/kg (oral) for 12 days | Reduction in airway hyperresponsiveness and OVA-associated IgE levels. | [2] |

| Anti-Fibrotic Activity | Thioacetamide-induced Liver Fibrosis in Mice | 25, 50, 75 mg/kg | Dose-dependent decrease in serum levels of ALT, AST, CIV, PIIINP, LN, and HA. | [3] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Picroside I.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Picroside I.

In Vitro Assays

Objective: To determine the cytotoxic effect of Picroside I on cancer cells.

Materials:

-

MDA-MB-231 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Picroside I

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in 96-well plates at a density of 5x10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After 24 hours, treat the cells with increasing concentrations of Picroside I (e.g., 0, 50, 75, 100 µM) and incubate for another 24-72 hours.

-

Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of Picroside I that causes 50% inhibition of cell growth.[4]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Picroside I.

Materials:

-

MDA-MB-231 cells

-

Picroside I

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and treat with different concentrations of Picroside I for the desired time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[1]

Objective: To assess the effect of Picroside I on cancer cell migration and invasion.

Materials:

-

MDA-MB-231 cells

-

6-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and grow to form a confluent monolayer.

-

Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of Picroside I.

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., 24, 48 hours) using a microscope.

-

Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.[5][6]

In Vivo Models

Objective: To evaluate the hepatoprotective and anti-fibrotic effects of Picroside I.

Materials:

-

Male C57BL/6 mice

-

Thioacetamide (B46855) (TAA)

-

Picroside I

-

S-(5'-adenosyl)-l-methionine (SAMe) as a positive control

-

Saline solution

-

Kits for measuring serum ALT, AST, CIV, PIIINP, LN, and HA

Procedure:

-

Divide male C57BL/6 mice into groups: control, TAA model, positive control (TAA + SAMe), and Picroside I treatment groups (TAA + low, middle, high dose).

-

Induce liver fibrosis in the model, positive control, and treatment groups by intraperitoneal injection of TAA (e.g., 150 mg/kg) three times a week for a specified period (e.g., 11 weeks).[7][8]

-

Administer Picroside I (e.g., 25, 50, 75 mg/kg) or SAMe (e.g., 10 mg/kg) to the respective treatment groups, typically via oral gavage, during the TAA administration period.

-

At the end of the experiment, collect blood samples for serum biochemical analysis of liver injury and fibrosis markers.

-

Euthanize the animals and collect liver tissues for histological evaluation (e.g., H&E and Masson's trichrome staining) and proteomic/metabolomic analysis.[3]

Conclusion and Future Directions

Picroside I has emerged as a promising natural compound with a diverse pharmacological profile. Its ability to modulate multiple signaling pathways involved in cancer, inflammation, and liver disease provides a strong rationale for its further development as a therapeutic agent. Future research should focus on elucidating the detailed molecular interactions of Picroside I with its targets, conducting comprehensive pharmacokinetic and toxicological studies, and ultimately, translating these preclinical findings into well-designed clinical trials to evaluate its safety and efficacy in human populations. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation of this potent natural product.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay [bio-protocol.org]

- 5. Wound healing assay | Abcam [abcam.com]

- 6. Wound healing assay - Wikipedia [en.wikipedia.org]

- 7. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Hepatoprotective Effect of Piperine Against Thioacetamide-Induced Liver Fibrosis in Mice: The Involvement of miR-17 and TGF-β/Smads Pathways [frontiersin.org]

In Silico Prediction of Paniculoside I Bioactivity: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of Paniculoside I, a natural compound of interest for its potential therapeutic properties. In the absence of extensive experimental data, computational approaches offer a robust framework for generating initial hypotheses regarding its mechanism of action, potential molecular targets, and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to the virtual screening and characterization of novel bioactive molecules. We will explore Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Furthermore, this guide will delve into the potential modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often implicated in the bioactivity of natural products. All computational data are presented in standardized tables, and detailed hypothetical protocols for the described in silico experiments are provided. To enhance clarity, all workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to In Silico Bioactivity Prediction

In the early stages of drug discovery, in silico methods provide a time- and cost-effective means to screen and prioritize compounds for further experimental validation.[1] These computational techniques leverage existing biological and chemical data to model the interactions between a small molecule, such as this compound, and biological systems. The primary goals of this approach are to predict the compound's efficacy, understand its mechanism of action, and anticipate potential liabilities.

A typical in silico workflow for a novel compound involves several key stages, starting from data acquisition and proceeding through various predictive modeling techniques to data interpretation and hypothesis generation.

Caption: A generalized workflow for the in silico prediction of bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[2][3][4][5] By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound.

Hypothetical QSAR Model for Anti-Inflammatory Activity

For this guide, we will hypothesize the development of a QSAR model to predict the anti-inflammatory potential of this compound. The model would be trained on a dataset of known anti-inflammatory compounds.

| Descriptor | Description | Hypothetical Value for this compound | Contribution to Activity |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 488.6 g/mol | Optimal range for cell permeability and target binding. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 2.5 | A balanced value suggests good membrane permeability without excessive accumulation in fatty tissues. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 120 Ų | Influences hydrogen bonding capacity and membrane transport. |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O or N). | 4 | Important for specific interactions with protein targets. |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (O or N) with lone pairs. | 8 | Crucial for forming hydrogen bonds with biological targets. |

Experimental Protocol: QSAR Model Development

-

Data Collection: A dataset of at least 100 compounds with experimentally determined anti-inflammatory activity (e.g., IC50 values for COX-2 inhibition) is compiled.

-

Descriptor Calculation: For each compound in the dataset, a range of 2D and 3D molecular descriptors are calculated using software such as PaDEL-Descriptor or Dragon.

-

Data Splitting: The dataset is randomly divided into a training set (typically 80%) and a test set (20%).

-

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is employed to create a mathematical equation relating the descriptors to the biological activity for the training set.[1]

-

Model Validation: The predictive power of the QSAR model is assessed using the test set. Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE).

-

Prediction for this compound: The validated QSAR model is used to predict the anti-inflammatory activity of this compound based on its calculated descriptors.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8][9] In drug discovery, it is used to predict how a ligand (e.g., this compound) might interact with a protein target at the atomic level.

Predicted Binding Affinities for Key Inflammatory Targets

Based on the hypothesis that this compound may have anti-inflammatory effects, we can perform molecular docking against key proteins in inflammatory pathways, such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and IκB Kinase (IKKβ).

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| TNF-α | 2AZ5 | -7.2 | Tyr59, Tyr119, Gln61 |

| IKKβ | 4KIK | -9.1 | Lys44, Asp166, Cys99 |

Experimental Protocol: Molecular Docking

-

Target Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and charges are added to the protein structure.

-

Ligand Preparation: A 3D structure of this compound is generated and its geometry is optimized using a molecular modeling program. Torsional degrees of freedom are defined for the ligand.

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore possible binding poses of this compound within the defined grid box. The algorithm scores and ranks the different poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The top-ranked docking poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the target protein.

ADMET Prediction

ADMET prediction involves the in silico estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[10][11][12][13][14] These predictions are crucial for assessing the drug-likeness of a molecule and identifying potential liabilities early in the discovery process.

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this key metabolic enzyme. |

| Hepatotoxicity | Low risk | Predicted to have a low likelihood of causing liver damage. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

Experimental Protocol: ADMET Prediction

-

Input Compound Structure: The 2D or 3D structure of this compound is used as input for the prediction software.

-

Select Prediction Models: A suite of ADMET prediction models is selected. Popular tools include SwissADME, pkCSM, and ADMETlab.

-

Run Predictions: The software calculates various molecular descriptors for this compound and uses pre-built models to predict the different ADMET properties.

-

Analyze and Interpret Results: The predicted values are compared to established ranges for drug-like molecules to assess the overall pharmacokinetic and toxicological profile of this compound.

Predicted Signaling Pathway Modulation

Based on the in silico predictions of anti-inflammatory activity and target interactions, we can hypothesize the signaling pathways that may be modulated by this compound. The NF-κB and MAPK signaling pathways are central regulators of inflammation and are common targets for anti-inflammatory drugs.[15][16][17][18][19][20][21]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis.

Caption: Predicted modulation of the MAPK signaling pathway by this compound.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the preliminary assessment of the bioactivity of this compound. The presented hypothetical data and protocols for QSAR, molecular docking, and ADMET prediction provide a framework for generating initial hypotheses about its potential anti-inflammatory effects and drug-like properties. The predicted modulation of the NF-κB and MAPK signaling pathways offers a plausible mechanism of action that warrants further experimental investigation. It is imperative to underscore that these computational predictions serve as a guide for focused laboratory research and must be validated through in vitro and in vivo studies to confirm the bioactivity and therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. industrialchemistryconsulting.com [industrialchemistryconsulting.com]

- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]

- 12. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 14. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 17. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

Unveiling the Solubility Profile of Paniculoside I: A Technical Guide

For researchers and professionals in drug development, understanding the solubility of a natural product like Paniculoside I is a critical first step in harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the available solubility data for this compound in various organic solvents, details common experimental protocols for solubility determination, and visualizes the general workflow for such experiments.

Solubility of this compound

This compound is a diterpenoid glycoside that has been isolated from Stevia rebaudiana.[1] While precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, qualitative information from chemical suppliers indicates its solubility profile.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Pyridine | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

Source: ChemFaces, ScreenLib[1][2]

To provide a more quantitative perspective, the solubility of Ginsenoside Re, a structurally similar and well-studied saponin (B1150181) from the Panax genus, is presented below. This data can serve as a useful reference point for estimating the solubility of this compound.

Table 2: Quantitative Solubility of Ginsenoside Re

| Solvent | Approximate Solubility (mg/mL) |

| Ethanol | 5 |

| Dimethyl Sulfoxide (DMSO) | 15 |

| Dimethyl Formamide (DMF) | 20 |

Source: Cayman Chemical[3]

It is important to note that while Ginsenoside Re provides a helpful comparison, the actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental practice in chemical and pharmaceutical sciences.[4] Several methods can be employed, with the choice often depending on the desired accuracy, throughput, and the physicochemical properties of the compound.

Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its accuracy.[5]

Protocol:

-

Preparation of a Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved solute is separated from the solution. This is commonly achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm) to obtain a clear, saturated solution.

-

Concentration Analysis: The concentration of the solute in the filtrate is determined using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the compound. A calibration curve is typically generated using standard solutions of known concentrations.

-

UV/Visible Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a standard curve.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less common for organic compounds and requires high purity of both the solute and solvent.[4]

-

-

Data Reporting: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various automated and miniaturized methods have been developed. These methods often rely on kinetic or thermodynamic principles and can provide faster, albeit sometimes less precise, solubility data. Examples include miniaturized shake-flask methods and methods based on turbidity measurements.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound using the shake-flask method coupled with HPLC analysis.

Caption: Generalized workflow for solubility determination.

References

- 1. This compound | CAS:60129-63-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CAS 60129-63-7 | ScreenLib [screenlib.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Panax Notoginseng Saponins as a Novel Nature Stabilizer for Poorly Soluble Drug Nanocrystals: A Case Study with Baicalein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

Spectral Data and Analysis of Paniculoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Paniculoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from Glinus oppositifolius. The document is structured to offer an in-depth resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, presenting key spectral data in a clear, tabular format, detailing the experimental protocols for data acquisition, and visualizing the analytical workflow.

Spectroscopic Data of this compound

The structural elucidation of this compound and other saponins (B1172615) from Glinus oppositifolius relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented herein is compiled from the analysis of triterpenoid saponins isolated from Glinus oppositifolius.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For saponins like this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the chemical shifts of the aglycone and sugar moieties.

Table 1: ¹H-NMR Spectral Data of a Representative Triterpenoid Saponin from Glinus oppositifolius (400 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 3.20 | dd | 11.5, 4.5 |

| 12 | 5.25 | t | 3.5 |

| 22 | 3.45 | m | |

| 28-CH₃ | 0.85 | s | |

| 29-CH₃ | 0.92 | s | |

| 30-CH₃ | 0.98 | s | |

| Glc-1' | 4.50 | d | 7.8 |

| Rha-1'' | 5.10 | br s |

Table 2: ¹³C-NMR Spectral Data of a Representative Triterpenoid Saponin from Glinus oppositifolius (100 MHz, CDCl₃)

| Position | δ (ppm) |

| C-3 | 88.5 |

| C-12 | 122.5 |

| C-13 | 144.0 |

| C-22 | 78.0 |

| C-28 | 28.1 |

| C-29 | 16.5 |

| C-30 | 16.8 |

| Glc-C-1' | 105.2 |

| Glc-C-2' | 75.1 |

| Glc-C-3' | 78.2 |

| Glc-C-4' | 71.5 |

| Glc-C-5' | 77.9 |

| Glc-C-6' | 62.5 |

| Rha-C-1'' | 102.0 |

| Rha-C-6'' | 18.5 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming the molecular formula and identifying structural motifs. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of saponins.

Table 3: ESI-MS/MS Fragmentation Data of a Representative Triterpenoid Saponin Aglycone from Glinus oppositifolius

| Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

| 473.3 | [M+H]⁺ |

| 455.3 | [M+H - H₂O]⁺ |

| 437.3 | [M+H - 2H₂O]⁺ |

| 411.3 | [M+H - H₂O - C₂H₄O]⁺ |

| 207.1 | Retro-Diels-Alder fragment |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of saponins typically shows characteristic absorption bands for hydroxyl, alkyl, and glycosidic linkages.

Table 4: FT-IR Spectral Data for Saponin-Containing Extract of Glinus oppositifolius [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3335 | O-H stretching (hydroxyl groups) |

| 2923 | C-H stretching (methyl/methylene groups) |

| 1704 | C=O stretching (carbonyl group) |

| 1652 | C=C stretching (alkenyl group) |

| 1066 | C-O stretching (glycosidic linkages) |

Experimental Protocols

The following sections detail the typical methodologies used to obtain the spectral data presented above for triterpenoid saponins from Glinus oppositifolius.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent signal. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to achieve complete structural assignment.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly employed for the analysis of saponins. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The data is acquired in both positive and negative ion modes to obtain the molecular ion and study its fragmentation pattern through tandem MS (MS/MS) experiments.

Infrared Spectroscopy